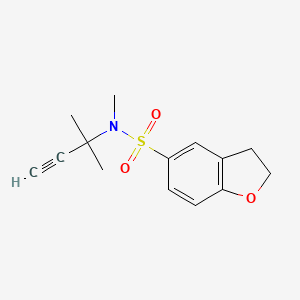![molecular formula C15H13ClN2O3S B7680260 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide has been extensively used in scientific research. It has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to regulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as MMP-9 and COX-2, which are involved in cancer growth and inflammation. It has also been found to regulate the expression of certain genes such as TNF-α and IL-6, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide in lab experiments are its high purity, good yield, and potential therapeutic applications. However, its limitations include its toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of cancer, diabetes, and inflammation, and its toxicity. Additionally, the compound can be modified to improve its potency and reduce its toxicity. Finally, the compound can be used in combination with other drugs to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide is a chemical compound that has been extensively used in scientific research. It has potential therapeutic applications in the treatment of cancer, diabetes, and inflammation. The synthesis method of this compound is straightforward and yields high purity product. The mechanism of action of this compound is not fully understood but it has been found to inhibit the activity of certain enzymes and regulate the expression of certain genes. The compound has several advantages and limitations for lab experiments. Finally, there are several future directions for the research of this compound including further studies on its mechanism of action, its potential therapeutic applications, and its toxicity.
Synthesemethoden
The synthesis of 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with 3-(hydroxymethyl)benzylamine. The reaction is carried out in the presence of a base such as triethylamine. The product is obtained in good yield and high purity.
Eigenschaften
IUPAC Name |
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-14-7-11(8-17)4-5-15(14)22(20,21)18-9-12-2-1-3-13(6-12)10-19/h1-7,18-19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWXXFYSPPTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CNS(=O)(=O)C2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)



![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)